Methyl 12-hydroxydodec-8-enoate
Description
Contextualization within Hydroxy Fatty Acid Ester Research
Hydroxy fatty acid esters are a broad and structurally varied class of lipids. Their research landscape is vibrant, with studies exploring their roles as signaling molecules, anti-inflammatory agents, and potential therapeutic leads for metabolic diseases. nih.govfrontiersin.org Fatty acid esters of hydroxy fatty acids (FAHFAs) are a notable subclass that has garnered considerable attention for its potential in managing diabetes and inflammation. nih.govjst.go.jp The position of the hydroxyl group and the location and stereochemistry of the double bond(s) are critical determinants of their biological function. rsc.org
Methyl 12-hydroxydodec-8-enoate belongs to the family of C12 hydroxy fatty acid methyl esters. While research into C12 fatty acids, such as lauric acid, is established due to their industrial applications in products from cosmetics to biofuels, the focus has largely been on their production and modification, with less emphasis on specific hydroxylated forms. nih.gov The introduction of a hydroxyl group and a double bond at specific positions, as in this compound, creates a molecule with distinct chemical properties that could translate to unique biological activities, a phenomenon observed in other hydroxy fatty acid esters.
The synthesis of such compounds can be approached through various means, including biocatalytic methods using enzymes like fatty acid hydratases, which offer an elegant route to hydroxylated fatty acids from unsaturated precursors. mdpi.com Additionally, chemical synthesis strategies, such as those involving intermediate chlorination, have been developed for producing hydroxy fatty acids. acs.org
Academic Significance and Research Gaps
The academic significance of hydroxy fatty acid esters is underscored by their diverse biological roles. For instance, specific FAHFAs have been shown to modulate immune responses and glucose metabolism. frontiersin.orgmdpi.com The structural nuances of these molecules, such as the length of the fatty acid chain and the precise location of functional groups, are crucial for their bioactivity.
This brings to light a significant research gap concerning this compound. Despite the clear academic interest in related compounds, a thorough review of scientific literature reveals a striking absence of studies focused specifically on this molecule. This void presents both a challenge and an opportunity. The challenge lies in the complete lack of empirical data on its synthesis, properties, and biological function. The opportunity, however, is substantial. The unique structural arrangement of this compound—a 12-carbon chain with a hydroxyl group at the C12 position and a double bond at the C8 position—suggests it could possess novel properties.
The following table highlights this research gap by comparing the well-documented related compounds with the subject of this article.
| Property | Methyl (Z)-12-hydroxyoctadec-9-enoate | Methyl 9-hydroxyoctadec-12-enoate | This compound |
| CAS Number | 5364698 (PubChem CID) | 6084-83-9 | Not Found |
| Molecular Formula | C19H36O3 | C19H36O3 | C13H24O3 |
| Documented Research | Extensive research on synthesis, properties, and biological activity. | Investigated for potential biological activities. | No specific research found. |
Historical Perspective on Research Involving this compound
Given the absence of direct research on this compound, a historical perspective must be framed within the broader context of the analytical techniques that would be essential for its study. The analysis of fatty acids has a rich history, evolving from classical methods to sophisticated chromatographic and spectrometric techniques.
In the early 20th century, the separation and identification of fatty acids were laborious processes, relying on fractional distillation and crystallization at low temperatures. gerli.comaocs.org These methods, pioneered by researchers like T.P. Hilditch, laid the groundwork for understanding the composition of fats and oils. aocs.org The advent of gas-liquid chromatography (GLC) in the 1950s revolutionized fatty acid analysis, allowing for the separation of volatile methyl esters with high resolution. rsc.orggerli.com
More recently, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have become indispensable tools in lipidomics. mdpi.com These techniques offer the sensitivity and specificity required to identify and quantify complex lipids like hydroxy fatty acid esters, even at low concentrations in biological samples. Should research on this compound commence, these modern analytical methods would be pivotal in its characterization, from verifying its synthesis to detecting its presence in biological systems. The historical development of these analytical methods provides the very foundation upon which future investigations into this and other novel lipids will be built.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62509-47-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 12-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,14H,2-3,5,7-12H2,1H3 |
InChI Key |
UPJXAZQZNLKLLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC=CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 12 Hydroxydodec 8 Enoate
Chemical Synthesis Pathways
Traditional chemical synthesis offers robust and scalable methods for producing methyl 12-hydroxydodec-8-enoate and its structural analogs.
The synthesis of related hydroxy fatty acid esters often relies on the modification of readily available precursors. For instance, the synthesis of methyl 12-hydroxystearate, a saturated analog, can be achieved from methyl oleate (B1233923) and linoleate (B1235992). These precursors are transformed into their gem-dichlorocyclopropane derivatives in high yields using phase-transfer catalysis with triethylbenzylammonium chloride in the presence of aqueous sodium hydroxide (B78521) and chloroform.
Another relevant precursor is 12-oxododecenoic acid, which can be produced through an enzyme cascade and subsequently reduced to form 12-hydroxydodecanoic acid. nih.gov This highlights a strategy where a bio-derived intermediate is chemically transformed to the desired hydroxy acid, which can then be esterified to the methyl ester.
Olefin metathesis is a powerful organic reaction for the formation of carbon-carbon double bonds. wikipedia.orglibretexts.org This reaction, which involves the redistribution of alkene fragments catalyzed by metal complexes, offers a strategic approach to constructing the dodec-8-enoate backbone. wikipedia.org While specific examples detailing the direct synthesis of this compound via olefin metathesis are not prevalent in the reviewed literature, the general principles of cross-metathesis could be applied. For example, a shorter chain ω-hydroxy alkene ester could be reacted with a suitable alkene to build the C12 backbone with the double bond at the C8 position. The efficiency and stereoselectivity of such a reaction would be highly dependent on the choice of catalyst, with Grubbs and Schrock catalysts being the most prominent. wikipedia.orglibretexts.org
The introduction of a hydroxyl group and the formation of a methyl ester are key steps in the synthesis of the target molecule. Esterification of a parent hydroxy acid, such as 12-hydroxydodecanoic acid, with methanol (B129727) under acidic or basic conditions is a standard procedure.
Direct hydroxylation of unsaturated fatty esters presents another viable route. A novel catalytic method for the hydroxylation of plant oils using an Fe(III) citrate (B86180) monohydrate/Na2S2O8 catalyst system has been reported. nih.gov This method was used to hydroxylate methyl (9Z,12Z)-octadecadienoate to its hydroxy derivatives. nih.gov The reaction proceeds under atmospheric oxygen and generates a new Fe(II)-species that facilitates C-H activation. nih.gov This approach could potentially be adapted for the selective hydroxylation of a dodecenoate ester at the C12 position.
Chemoenzymatic routes combine the selectivity of enzymes with the efficiency of chemical reactions. A notable example involves the enzymatic synthesis of 12-oxo-9(Z)-dodecenoic acid from 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) using a hydroperoxide lyase (HPL). nih.gov The resulting oxo-acid can then be chemically reduced to the corresponding hydroxy acid and subsequently esterified to yield this compound. This multi-step process leverages the high specificity of the HPL enzyme for the initial cleavage reaction. nih.gov
Another chemoenzymatic strategy involves the use of a Baeyer–Villiger monooxygenase (BVMO) in combination with other enzymes like alcohol dehydrogenase (ADH) and lipase (B570770) to synthesize bifunctional intermediates. nih.gov While not directly applied to this compound, these cascades demonstrate the potential for producing ω-hydroxy acids from fatty acids, which are direct precursors to the target ester. nih.gov
Enzymatic and Biocatalytic Routes to this compound
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.
Lipases are versatile enzymes widely used for esterification and transesterification reactions. nih.govresearchgate.net They can catalyze the synthesis of esters from a carboxylic acid and an alcohol or through the alcoholysis of an existing ester.
The synthesis of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] has been achieved through the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (Novozym 435). nih.gov This demonstrates the capability of lipases to act on 12-hydroxy fatty acids and their esters.
Furthermore, lipases have been employed in the methanolysis of tri-(12-hydroxy stearoyl)-glycerol to produce mono- and diacylglycerols. researchgate.netscirp.org The reaction conditions, particularly the choice of organic solvent, were found to significantly influence the product distribution. researchgate.net These studies suggest that a lipase-catalyzed transesterification of a triglyceride containing 12-hydroxydodec-8-enoate moieties with methanol could be a viable route to the desired methyl ester.
The polymerization of methyl 3-hydroxypropionate (B73278) using Novozym 435 has also been reported, indicating the enzyme's ability to handle hydroxy esters as monomers. researchgate.net This further supports the feasibility of using lipases for reactions involving this compound.
Table 1: Research Findings on Enzymatic Synthesis Relevant to this compound
| Enzyme | Reaction Type | Substrate(s) | Product(s) | Key Findings | Reference |
| Immobilized Candida antarctica Lipase (IM-CA) | Polycondensation | 12-Hydroxydodecanoic acid, Methyl 12-hydroxystearate | Poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] | High molecular weight copolymers were successfully synthesized at 90°C in toluene (B28343). | nih.gov |
| Hydroperoxide Lyase (HPL) | Cleavage | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | 12-Oxo-9(Z)-dodecenoic acid | 1 mM of 13S-HPODE was transformed in 10 seconds with a 90% yield. | nih.gov |
| Novozym 435 | Polymerization | Methyl 3-hydroxypropionate | Polyhydroxypropionate | Decreasing reaction pressure increased product yield and molecular weight. The enzyme showed good reusability. | researchgate.net |
| Lipase from Pseudomonas cepacia (PSL) | Methanolysis | Tri-(12-hydroxy stearoyl)-glycerol | Mono- and di-(12-hydroxy stearoyl)-glycerol | Diisopropyl ether was the best solvent for producing di-(12-hydroxy stearoyl)-glycerol. | researchgate.net |
Microbial Transformations and Whole-Cell Biocatalysis for Hydroxylation
The synthesis of hydroxylated fatty acids, such as the precursor for this compound, is increasingly leveraging microbial systems to achieve high selectivity and sustainability. Whole-cell biocatalysis, in particular, has emerged as a powerful and environmentally sound strategy. frontiersin.org This approach utilizes intact microbial cells, such as engineered strains of Escherichia coli or Pseudomonas putida, as self-contained catalysts. frontiersin.orgchemrxiv.org The key advantage of whole-cell systems is that they obviate the need for costly enzyme purification and the external addition of cofactors, as the cellular machinery naturally regenerates essential molecules like NAD(P)H. chemrxiv.org
For the specific task of terminal hydroxylation to produce 12-hydroxydodec-8-enoic acid, the alkane hydroxylase system (AlkBGT) from Pseudomonas putida GPo1 is a well-studied example. frontiersin.org This enzyme complex can be heterologously expressed in hosts like E. coli, creating a whole-cell biocatalyst capable of converting fatty acids into their ω-hydroxy counterparts. frontiersin.org The process involves introducing the fatty acid precursor, dodec-8-enoic acid, to a culture of the engineered microbes. The cells transport the fatty acid intracellularly, where the expressed hydroxylase enzyme catalyzes the specific oxidation of the terminal methyl group to a hydroxyl group, yielding the desired product. frontiersin.org This biocatalytic method is noted for its high regioselectivity, a significant challenge in traditional chemical synthesis. nih.gov
The use of whole-cell biocatalysts is considered a more cost-effective and greener alternative to methods relying on isolated enzymes or chemical synthesis. chemrxiv.orgnih.gov By keeping the enzymatic machinery within the cell, stability is often enhanced, and the process can be simplified, making it more scalable for industrial applications. nih.gov
Genetic Engineering Approaches for Enhanced Bioproduction
To improve the efficiency and yield of 12-hydroxydodec-8-enoic acid production in microbial hosts, several metabolic engineering strategies are employed. These genetic modifications aim to optimize the flow of carbon towards the target molecule while minimizing its degradation or consumption by competing metabolic pathways. nih.govnih.gov
A primary target for genetic modification is the β-oxidation pathway, which is the cell's natural mechanism for breaking down fatty acids. frontiersin.org The genes fadD (encoding acyl-CoA synthetase) and fadE (encoding acyl-CoA dehydrogenase) are crucial for the initiation of this pathway. By deleting one or both of these genes using tools like CRISPR-Cas9, the degradation of the fatty acid substrate and the hydroxylated product is blocked. frontiersin.org This strategy has been shown to significantly enhance the accumulation of ω-hydroxy fatty acids. frontiersin.org
Another key strategy involves enhancing the transport of the fatty acid substrate from the culture medium into the microbial cell. The outer membrane protein FadL is a native fatty acid transporter in E. coli. Overexpressing the fadL gene can increase the rate of substrate uptake, ensuring that the intracellular hydroxylating enzymes have a sufficient supply of the precursor, which can lead to a higher final product yield. frontiersin.org
Furthermore, the choice and expression levels of the core biocatalyst—the hydroxylase enzyme—are critical. Cytochrome P450 monooxygenases, such as P450BM3 from Bacillus megaterium, are highly effective for this purpose. nih.gov Genetic engineering can be used to co-express the P450BM3 gene with other beneficial genes. For instance, co-expressing a suitable thioesterase, which controls the chain length of fatty acids produced by the cell, can channel precursors more effectively towards the desired C12 length for subsequent hydroxylation. nih.gov
The table below summarizes key genetic modifications and their impact on the production of medium-chain ω-hydroxy fatty acids, principles that are directly applicable to optimizing the synthesis of 12-hydroxydodec-8-enoic acid.
| Engineered Strain / Modification | Genetic Change | Effect on Production | Reference |
| E. coli NH01 | Deletion of fadE | Increased yield of ω-hydroxydecanoic acid | frontiersin.org |
| E. coli NH02 | Deletion of fadD | Increased yield of ω-hydroxydecanoic acid | frontiersin.org |
| E. coli NH03 | Double deletion of fadE and fadD | Remarkable enhancement in ω-hydroxydecanoic acid yield | frontiersin.org |
| E. coli with P450BM3 | Co-expression of thioesterase CcFatB1 and regulator fadR | Boosted production of ω-hydroxy fatty acids | nih.gov |
| E. coli with AlkBGT | Co-expression of transporter protein FadL | Enhanced consumption rate of fatty acid substrate and increased product yield | frontiersin.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The biocatalytic production of 12-hydroxydodec-8-enoic acid, the precursor to its methyl ester, aligns strongly with the principles of green and sustainable chemistry. This biological approach presents a significant improvement over traditional chemical methods, which often rely on harsh reaction conditions, heavy metal catalysts, and organic solvents, leading to considerable environmental impact. nih.gov
The core tenets of this green approach include:
Use of Renewable Catalysts : Whole-cell biocatalysis employs living microorganisms as the catalytic system. These cells are renewable, biodegradable, and can be cultivated using sustainable feedstocks. nih.gov
Mild Reaction Conditions : Microbial transformations occur under environmentally benign conditions, typically in aqueous media at or near ambient temperature and pressure. This drastically reduces the energy consumption and safety hazards associated with conventional organic synthesis.
High Selectivity and Reduced Waste : Enzymes like P450 monooxygenases and the AlkBGT system exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov This precision in catalyzing the hydroxylation at the terminal carbon (C-12) minimizes the formation of unwanted byproducts, leading to higher purity, simpler downstream processing, and a significant reduction in chemical waste.
Water as a Solvent : The biotransformation process is conducted primarily in water, eliminating the need for volatile and often toxic organic solvents that are a major source of industrial pollution. nih.gov
Chemical Reactivity and Mechanistic Investigations of Methyl 12 Hydroxydodec 8 Enoate
Reaction Mechanisms and Pathways of Methyl 12-hydroxydodec-8-enoate
The reactivity of this compound is dictated by the interplay of its three primary functional groups: the olefinic double bond, the terminal hydroxyl group, and the methyl ester moiety. Each of these sites can undergo selective transformations under specific reaction conditions.
Investigations into the Olefinic Double Bond Reactivity
The carbon-carbon double bond at the C-8 position is a site of unsaturation, making it susceptible to a variety of addition and modification reactions.
One of the key reactions of the olefinic bond is metathesis . Ethenolysis, a specific type of olefin metathesis involving ethylene, of analogous long-chain unsaturated fatty acid esters like methyl ricinoleate (B1264116) has been studied. This reaction, often catalyzed by ruthenium-based catalysts, leads to the cleavage of the double bond and the formation of shorter-chain terminal olefins and esters. For instance, the ethenolysis of methyl ricinoleate yields methyl dec-9-enoate (B1236301) and dec-1-ene-4-ol. rsc.org This suggests that the ethenolysis of this compound would likely produce methyl oct-7-enoate and but-1-en-4-ol. The reaction is typically an equilibrium process, and a high pressure of ethene is used to drive the reaction towards the formation of the shorter-chain products. rsc.org
Epoxidation is another important transformation of the double bond. This reaction, which can be carried out using peroxy acids or other oxidizing agents, converts the alkene into an epoxide. Epoxidized fatty acid methyl esters are valuable intermediates for the synthesis of polyols, lubricants, and plasticizers. The reactivity of the double bond towards epoxidation is well-established for various unsaturated fatty acid esters. msu.edu
Hydrogenation of the double bond can be achieved using various catalysts, such as platinum or palladium on carbon, to yield the corresponding saturated compound, Methyl 12-hydroxydodecanoate. This reaction is a standard procedure for the saturation of unsaturated fatty acids and their esters. researchgate.net
Oxidation of the double bond can lead to cleavage products. For example, oxidation of unsaturated fatty acid methyl esters with strong oxidizing agents can yield dicarboxylic acids and other smaller molecules. The specific products depend on the oxidizing agent and the reaction conditions. mdpi.com
Transformations Involving the Hydroxyl Group
The terminal hydroxyl group (-OH) at the C-12 position behaves as a primary alcohol and can undergo a range of typical alcohol reactions.
Esterification of the hydroxyl group with various acylating agents can be performed to produce a variety of diesters. For example, reaction with methacrylic anhydride (B1165640) in the presence of a catalyst like potassium acetate (B1210297) can convert the hydroxyl group into a methacrylate (B99206) ester. This transformation has been demonstrated on similar hydroxy fatty acid derivatives. acs.org
Etherification of the hydroxyl group is also a feasible transformation. For instance, ruthenium-catalyzed allylation has been used to convert the hydroxyl group of methyl ricinoleate into an allyl ether. chemistryviews.org This indicates that similar etherification reactions could be applied to this compound.
Oxidation of the primary hydroxyl group can yield an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidation would produce Methyl 12-oxododec-8-enoate, while stronger oxidation would lead to the corresponding dicarboxylic acid. The selective oxidation of hydroxyl groups in the presence of other functional groups is a well-established field in organic synthesis. nih.gov
Reactions at the Methyl Ester Moiety
The methyl ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.
Hydrolysis of the methyl ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 12-hydroxydodec-8-enoic acid, and methanol (B129727). Enzymatic hydrolysis using lipases has also been shown to be an effective method for the hydrolysis of fatty acid methyl esters, often proceeding under milder conditions. jst.go.jp
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of a catalyst to form a different ester and methanol. This reaction is reversible and is often driven to completion by using a large excess of the reactant alcohol or by removing methanol as it is formed. Both acid and base catalysts can be employed for this transformation. nrct.go.th For example, the transesterification of castor oil, which is primarily composed of triglycerides of ricinoleic acid, with methanol is a common method to produce methyl ricinoleate. rsc.org A similar process could be used to convert this compound to other alkyl esters.
Kinetic and Thermodynamic Studies of this compound Reactions
While specific kinetic and thermodynamic data for reactions of this compound are scarce, studies on analogous systems provide valuable insights.
For the esterification of fatty acids, which is the reverse of ester hydrolysis, studies have shown that the reaction is endothermic and non-spontaneous at room temperature, requiring elevated temperatures and/or a catalyst to proceed at a reasonable rate. mdpi.com The activation energy for the esterification of oleic acid has been reported to be in the range of 45 kJ/mol. chemistryviews.org
Kinetic studies on the epoxidation of unsaturated fatty acid esters have been conducted, often employing pseudo-first-order kinetics with respect to the unsaturation. The reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the oxidizing agent. rsc.org
The hydrogenation of fatty acid methyl esters has also been the subject of kinetic investigations. The reaction rate is dependent on hydrogen pressure, temperature, and catalyst loading. researchgate.net
Oxidative stability is an important consideration for unsaturated esters. The rate of oxidation is influenced by the degree of unsaturation and the presence of antioxidants. Studies on the oxidation of methyl linoleate (B1235992) have shown that the activation energy for oxygen uptake is around 55.6 kJ/mol. wikipedia.org
Below is a table summarizing kinetic data for reactions of analogous unsaturated fatty acid esters.
| Reaction | Substrate | Catalyst/Conditions | Activation Energy (Ea) | Reference |
| Esterification | Oleic Acid | Sulfuric Acid | ~45 kJ/mol | chemistryviews.org |
| Oxidation | Methyl Linoleate | Autoxidation | 55.6 ± 11.6 kJ/mol | wikipedia.org |
| Hydrogenation | Fatty Acid Methyl Esters | Ru-based pincer catalyst | Not specified | researchgate.net |
| Ethenolysis | Methyl Ricinoleate | Ru-based catalyst | Not specified | rsc.org |
Catalysis in this compound Transformations
Catalysis plays a crucial role in achieving selective and efficient transformations of this compound. Both homogeneous and heterogeneous catalysts are employed for various reactions.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity under mild conditions.
For olefin metathesis , ruthenium-based complexes, such as Grubbs' catalysts, are widely used homogeneous catalysts. These catalysts have shown high efficiency in the ethenolysis of methyl ricinoleate. rsc.org
The hydrogenation of the ester group to the corresponding alcohol can be achieved using homogeneous catalysts. Ruthenium and iron-based pincer complexes have been reported to be effective for the hydrogenation of fatty acid methyl esters to fatty alcohols under neat conditions. researchgate.net
Esterification and transesterification reactions can be catalyzed by homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, as well as base catalysts like sodium methoxide (B1231860). nrct.go.thmdpi.com For instance, the transesterification of castor oil to methyl ricinoleate is often carried out using a solution of sodium methoxide in methanol. rsc.org
The following table provides examples of homogeneous catalysts used in the transformation of analogous unsaturated fatty acid esters.
| Reaction | Catalyst | Substrate | Products | Reference |
| Ethenolysis | Ruthenium-based catalyst | Methyl Ricinoleate | Methyl dec-9-enoate, dec-1-ene-4-ol | rsc.org |
| Hydrogenation | Ruthenium-based pincer catalyst | Fatty Acid Methyl Esters | Fatty Alcohols | researchgate.net |
| Transesterification | Sodium Methoxide | Castor Oil | Methyl Ricinoleate, Glycerol | rsc.org |
| Esterification | p-Toluenesulfonic acid | Fatty Acids | Fatty Acid Esters | mdpi.com |
Heterogeneous Catalysis
The investigation into the heterogeneous catalysis of this compound is an area of growing interest, primarily driven by the potential to convert this bio-based molecule into a variety of valuable chemicals. While specific research focused solely on this compound is limited in publicly available literature, significant insights can be drawn from studies on structurally similar molecules, such as methyl ricinoleate, which also contains a hydroxyl group and a point of unsaturation. The primary heterogeneous catalytic transformations of relevance include hydrogenation, oxidation, and esterification/transesterification.
Hydrogenation:
The double bond and the ester group in this compound are both susceptible to hydrogenation under various catalytic conditions. The selective hydrogenation of the C=C double bond can lead to the formation of Methyl 12-hydroxydodecanoate, a saturated hydroxy ester. Conversely, the hydrogenolysis of the ester group can produce 12-hydroxydodec-8-en-1-ol. The choice of catalyst and reaction conditions is crucial in directing the selectivity of the reaction.
Commonly employed heterogeneous catalysts for the hydrogenation of fatty acid esters include nickel, palladium, and copper chromite-based systems. google.comconicet.gov.arresearchgate.netgoogle.com For instance, nickel catalysts are often used for full saturation of double bonds, while copper-based catalysts can show higher selectivity towards the hydrogenation of the ester group to an alcohol. conicet.gov.ar The use of a supercritical solvent like carbon dioxide in continuous hydrogenation processes has been shown to enhance the activity and selectivity of shaped catalysts in a solid bed reactor. google.com
Table 1: Representative Heterogeneous Hydrogenation of Unsaturated Fatty Acid Esters (Data presented is for analogous compounds due to limited specific data for this compound)
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Product(s) | Key Findings | Reference |
| Lindlar Catalyst (Pd/CaCO₃ poisoned with lead) | Canola/Sunflower Oil | 120 - 180 | 0.4 - 0.8 | Partially hydrogenated oils (enriched in oleic acid) | High selectivity towards partial hydrogenation of polyunsaturates to monoenes. | acs.org |
| Pt/Al₂O₃ | Methyl 10-undecenoate (from ricinoleate rearrangement) | N/A | N/A | Branched paraffins | Selective hydrogenation with limited decarbonylation. | rsc.orggreencarcongress.com |
| Nickel-based | Unsaturated fats/fatty acids | 100 - 300 | 0.1 - 3.5 | Saturated fats/fatty acids | Commonly used for complete fat hardening. | google.com |
| Copper Chromite | Unsaturated fatty acids | >150 | >2.75 | Fatty alcohols | Effective for hydrogenation of the carboxylic acid/ester function. | google.com |
Oxidation and Other Transformations:
The hydroxyl group and the double bond in this compound also present opportunities for oxidative transformations. For instance, catalytic pyrolysis of methyl ricinoleate, a C18 analogue, at high temperatures (400-600°C) leads to C-C bond cleavage, yielding valuable shorter-chain products like undecylenic acid methyl ester and heptanal (B48729). nih.gov This suggests that this compound could undergo similar thermal or catalytic cracking to produce shorter-chain functionalized molecules.
Furthermore, the transesterification of the methyl ester group with other alcohols can be achieved using heterogeneous catalysts. Studies on castor oil, which is primarily composed of ricinoleic acid triglycerides, have shown that heterogeneous catalysts like KOH supported on zeolite can effectively catalyze transesterification to produce methyl ricinoleate. uin-malang.ac.id This indicates the feasibility of using solid base catalysts for the transesterification of this compound.
Biocatalysis in Chemical Transformations
Biocatalysis offers a green and highly selective alternative for the chemical transformation of this compound. The use of enzymes, particularly lipases, has been extensively explored for the polymerization of hydroxy fatty acids and their esters, leveraging their high efficiency and mild reaction conditions.
Lipase-Catalyzed Polycondensation:
This compound is a suitable monomer for enzymatic polycondensation to produce unsaturated polyesters. The hydroxyl group of one monomer molecule can react with the methyl ester group of another in a transesterification reaction catalyzed by a lipase (B570770), leading to the formation of a polymer chain with the elimination of methanol.
The most widely used and effective biocatalyst for this type of reaction is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. researchgate.netnih.gov CALB is known for its broad substrate specificity and high stability in organic solvents and at elevated temperatures, making it ideal for polymerization reactions. sigmaaldrich.comnih.govnih.gov
Research on the enzymatic polymerization of similar C12 hydroxy acids, such as 12-hydroxydodecanoic acid, has demonstrated the feasibility of producing high molecular weight polyesters using CALB. researchgate.net In a study on the copolymerization of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate, high molecular weight copolymers were synthesized using immobilized Candida antarctica lipase in toluene (B28343) at 90°C. researchgate.netnih.gov This work highlights the potential to tailor the properties of the resulting polyesters, such as crystallinity and elasticity, by incorporating different monomer units. researchgate.netnih.gov
Table 2: Lipase-Catalyzed Polycondensation of 12-Hydroxyalkanoic Acids and Esters
| Enzyme | Monomer(s) | Solvent | Temperature (°C) | Reaction Time | Resulting Polymer/Copolymer | Key Findings | Reference |
| Immobilized Candida antarctica Lipase (IM-CA) | 12-Hydroxydodecanoic acid & Methyl 12-hydroxystearate | Toluene | 90 | N/A | Poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] | High molecular weight elastomers were produced; properties could be tuned by monomer ratio. | researchgate.netnih.gov |
| Immobilized Candida antarctica Lipase (Novozym 435) | Ricinoleic acid methyl ester | Solvent-free | 60-80 | N/A | Poly(ricinoleic acid) | Production of high molecular weight polyester (B1180765) was achievable at relatively low temperatures. | nih.gov |
| Candida antarctica Lipase B (CALB) | Methyl ricinoleate | N/A | 40-60 | 6h | Ricinoleic acid (via hydrolysis) | High conversion (98.5%) to the corresponding acid was achieved under optimal conditions. | researchgate.net |
| Candida antarctica Lipase | Castor oil | N/A | 50 | 24h | Methyl ricinoleate (via methanolysis) | A yield of 97% methyl ricinoleate was obtained at a 6:1 molar ratio of methanol to oil. | koreascience.kr |
The enzymatic reactions are typically carried out in a non-aqueous medium to shift the equilibrium towards synthesis rather than hydrolysis. The choice of solvent can influence the reaction rate and the properties of the resulting polymer. In some cases, the polymerization can be performed in bulk (solvent-free), which is a more environmentally friendly approach. The removal of the condensation byproduct, in this case methanol, is crucial to drive the reaction towards high molecular weight polymer formation. This is often achieved by applying a vacuum or by using molecular sieves. researchgate.netnih.gov
The unique structure of this compound, with its unsaturation, offers a handle for further modifications of the resulting polyester, such as cross-linking through the double bonds to create thermoset materials.
Derivatization and Functionalization of Methyl 12 Hydroxydodec 8 Enoate
Synthesis of Novel Methyl 12-hydroxydodec-8-enoate Derivatives
The unique structure of this compound, akin to the more extensively studied methyl ricinoleate (B1264116), allows for targeted modifications at its key functional groups. These transformations yield a variety of derivatives with tailored characteristics.
Ester and Ether Derivatives
The hydroxyl group at the C-12 position is a prime site for esterification and etherification reactions. Esterification is commonly achieved by reacting this compound with various carboxylic acids or their activated derivatives, such as acid chlorides, in the presence of a catalyst. researchgate.net For instance, acetylation of the hydroxyl group can be performed to enhance the compound's properties for specific applications. researchgate.net
Etherification of the hydroxyl group can be accomplished through reactions like allylation, which introduces an allyl group, further expanding the potential for subsequent chemical modifications. researchgate.net
Halogenated and Hydrogenated Derivatives
The unsaturation at the C-8 position allows for halogenation and hydrogenation reactions. The addition of halogens (e.g., chlorine, bromine) across the double bond would yield dihalogenated derivatives.
Hydrogenation of the double bond in this compound leads to the formation of Methyl 12-hydroxystearate, a saturated hydroxy ester. This transformation is typically carried out using catalysts such as nickel or palladium. A green process for the hydrogenation of the related methyl ricinoleate to methyl 12-hydroxystearate has been developed using a diatomite-supported Cu/Ni bimetallic catalyst, achieving a high yield of the saturated product. researchgate.netresearchgate.net This method represents an efficient and environmentally friendly approach to producing saturated hydroxy fatty acid esters.
Table 1: Catalytic Hydrogenation of Methyl Ricinoleate to Methyl 12-hydroxystearate
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Ni7Cu1/diatomite | 130 | 2 | 4 | 97 | |
| Pd/C | - | - | - | - |
Epoxidation and Dihydroxylation Products
The double bond in this compound is susceptible to epoxidation, forming an oxirane ring. This reaction is commonly carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems involving hydrogen peroxide. dss.go.thnih.govmdpi.com The resulting epoxy ester is a valuable intermediate for further chemical transformations. For example, epoxidized methyl ricinoleate has been synthesized and explored as a bio-based plasticizer. researchgate.net The epoxidation can be followed by acrylation to produce monomers for photopolymerization. researchgate.netresearchgate.net
Dihydroxylation of the double bond can be achieved through two main stereochemical pathways. Anti-dihydroxylation can be accomplished by acid-catalyzed ring-opening of the corresponding epoxide, yielding a diol with the hydroxyl groups on opposite faces of the original double bond. youtube.com Syn-dihydroxylation, where the hydroxyl groups are added to the same face, can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). youtube.comyoutube.com
Chain Elongation and Shortening Derivatives
The carbon chain of this compound can be modified to produce derivatives with different chain lengths. Oxidative cleavage of the double bond is a common method for chain shortening. This process can yield dicarboxylic acids and other valuable shorter-chain molecules. For instance, the oxidative cleavage of methyl oleate (B1233923), a similar unsaturated fatty acid ester, produces pelargonic acid and azelaic acid. mdpi.com Pyrolysis of methyl ricinoleate has been studied to produce heptanal (B48729) and methyl undecenoate, demonstrating a method for cleaving the carbon chain at a specific point. mdpi.com
Amide and Amine Derivatives
The ester group of this compound can be converted to an amide through reaction with an amine. This amidation can be carried out directly, though often requires high temperatures, or through the activation of the carboxylic acid (derived from the ester) with coupling agents. masterorganicchemistry.comnih.gov The synthesis of secondary fatty amides from castor oil, which is rich in ricinoleic acid, has been demonstrated without the need for a catalyst. researchgate.net Furthermore, aminocarbonylation of unsaturated esters like methyl 10-undecenoate, derived from castor oil, can produce α,ω-ester amides. researchgate.net
Polymerization and Oligomerization Studies Involving this compound and its Derivatives
The bifunctional nature of this compound, possessing both a hydroxyl group and a double bond, makes it a suitable monomer for the synthesis of polyesters and other polymers. The hydroxyl and ester functionalities can participate in condensation polymerization, while the double bond can be utilized in addition polymerization.
The self-condensation of ricinoleic acid, the parent acid of the analogous methyl ricinoleate, leads to the formation of polyricinoleic acid, a biodegradable polyester (B1180765). researchgate.netnih.gov The polymerization of methyl ricinoleate has been achieved using lipase (B570770) catalysts, producing high molecular weight polyesters. google.com The presence of a molecular sieve can enhance the molecular weight of the resulting polymer. google.com The oligomerization of ricinoleic acid can be promoted by Brønsted acidic ionic liquids, offering a green catalytic route to these materials. nih.gov
Derivatives of this compound, such as its acrylated and epoxidized forms, can be used as monomers in photopolymerization reactions to create cross-linked polymer networks and hydrogels. researchgate.net The oligomerization of the methyl ester of dehydrated castor oil fatty acid has also been investigated, highlighting the potential for creating higher molecular weight species from related unsaturated esters. capes.gov.br
Table 2: Lipase-Catalyzed Polymerization of Methyl Ricinoleate
| Catalyst | Temperature (°C) | Additive | Molecular Weight (Mw) | Reference |
| Immobilized Lipase | 60 | - | - | google.com |
| Immobilized Lipase | 80 | - | - | google.com |
| Immobilized Lipase | 80 | Molecular Sieve 4A | Higher Mw | google.com |
Mechanistic Aspects of Derivatization Reactions
The derivatization of this compound primarily targets its two reactive centers: the hydroxyl group and the carbon-carbon double bond. The mechanisms governing these transformations are fundamental to controlling reaction outcomes and designing synthetic pathways to novel molecules. Key reactions include esterification of the hydroxyl group and epoxidation or metathesis at the double bond.
Esterification of the Hydroxyl Group
The conversion of the secondary hydroxyl group of this compound into an ester is a common derivatization strategy. This reaction is typically acid-catalyzed. The mechanism proceeds through a series of equilibrium steps.
The process begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, such as sulfuric acid or hydrochloric acid. This initial step enhances the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net
Reactions at the Carbon-Carbon Double Bond
The reactivity of the C-8 double bond allows for several important derivatization reactions, including epoxidation and olefin metathesis.
Epoxidation
Epoxidation introduces a three-membered oxirane ring at the site of the double bond, a valuable functional group for further chemical transformations. A common method for the epoxidation of unsaturated fatty acid esters is the in-situ formation of a peroxy acid, typically peracetic acid or performic acid, by reacting a carboxylic acid with hydrogen peroxide in the presence of a mineral acid catalyst. researchgate.netgoogle.com
The mechanism, known as the Prilezhaev reaction, involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond. acs.org The electron-rich double bond of this compound acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This leads to the formation of a transition state where the original O-O bond of the peroxy acid is breaking, a new C-O bond is forming, and the pi bond of the alkene is breaking. The reaction proceeds through a "butterfly" transition state, resulting in the syn-addition of the oxygen atom to the double bond, forming the epoxide and releasing a molecule of the corresponding carboxylic acid. acs.org The reactivity in epoxidation can be influenced by the number of double bonds in the fatty acid chain, with more unsaturated esters generally showing higher reactivity. rsc.org
Olefin Metathesis
Olefin metathesis is a powerful tool for modifying the carbon skeleton of unsaturated molecules like this compound. This reaction, catalyzed by transition metal complexes such as Grubbs' or Schrock catalysts, redistributes alkylidene fragments by cleaving and reforming carbon-carbon double bonds. sciencepub.net
The generally accepted mechanism is the Chauvin mechanism. ias.ac.in It begins with the coordination of the double bond of the ester to the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition between the alkene and the metal-carbene bond to form a metallacyclobutane intermediate. ias.ac.in This four-membered ring intermediate is unstable and can undergo a retro-[2+2] cycloaddition. This cleavage can either regenerate the starting materials or produce a new olefin and a new metal alkylidene complex. This new complex can then react with another molecule of the unsaturated ester, continuing the catalytic cycle until an equilibrium mixture of olefins is reached. ias.ac.in Depending on the reaction conditions and co-reactants, olefin metathesis can be used for self-metathesis (dimerization), cross-metathesis with other alkenes, or ring-closing metathesis if a diene is formed. ias.ac.inias.ac.in
Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 12 Hydroxydodec 8 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 12-hydroxydodec-8-enoate. Both ¹H and ¹³C NMR provide atom-by-atom information, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the various protons along the carbon chain. The methoxy (B1213986) group protons (-OCH₃) of the ester would appear as a sharp singlet at approximately 3.67 ppm. The protons on the carbon bearing the hydroxyl group (C-12) would likely produce a triplet around 3.64 ppm. The olefinic protons at C-8 and C-9 are of particular interest and would resonate in the downfield region, typically between 5.3 and 5.5 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The α-methylene protons (C-2) adjacent to the carbonyl group would appear as a triplet around 2.30 ppm. The remaining methylene (B1212753) protons along the aliphatic chain would produce a complex multiplet pattern in the region of 1.2 to 1.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a complementary view of the carbon framework. The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing around 174 ppm. The carbons of the double bond (C-8 and C-9) would resonate in the olefinic region, approximately between 125 and 135 ppm. The carbon attached to the hydroxyl group (C-12) would be found around 62 ppm, while the methoxy carbon (-OCH₃) would appear at about 51 ppm. The remaining methylene carbons would have signals in the range of 25 to 34 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 (C=O) | - | ~174 |
| C-2 (CH₂) | ~2.30 (t) | ~34 |
| C-3 to C-6 (CH₂) | ~1.2-1.4 (m) | ~25-29 |
| C-7 (CH₂) | ~2.0 (m) | ~27 |
| C-8 (=CH) | ~5.3-5.5 (m) | ~125-135 |
| C-9 (=CH) | ~5.3-5.5 (m) | ~125-135 |
| C-10 (CH₂) | ~2.0 (m) | ~32 |
| C-11 (CH₂) | ~1.5 (m) | ~25 |
| C-12 (CH-OH) | ~3.64 (t) | ~62 |
| -OCH₃ | ~3.67 (s) | ~51 |
Note: Predicted values are based on the analysis of similar long-chain unsaturated hydroxy fatty acid methyl esters. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228, corresponding to the molecular weight of the compound (C₁₃H₂₄O₃). A characteristic fragmentation pattern for fatty acid methyl esters involves the McLafferty rearrangement, which would produce a prominent ion at m/z 74. However, the presence of the hydroxyl group and the double bond introduces additional fragmentation pathways.
Cleavage α to the hydroxyl group at C-12 would result in the loss of a hydrogen atom or a larger fragment. The position of the double bond can be inferred from the fragmentation pattern, although derivatization techniques are often employed for unambiguous localization. nih.gov For instance, the formation of diagnostic ions upon collision-induced dissociation (CID) can help pinpoint the location of the unsaturation. strath.ac.uk A base peak at m/z 103 can be characteristic for 3-hydroxy fatty acid methyl esters, though in this case with a hydroxyl group at C-12, different characteristic fragments would be expected. researchgate.net
Interactive Data Table: Expected Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
| 228 | [C₁₃H₂₄O₃]⁺ | Molecular ion peak |
| 210 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 197 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product, characteristic of methyl esters |
| Variable | Fragments from cleavage around the C-8=C-9 double bond | Helps in localizing the position of the double bond |
| Variable | Fragments from cleavage adjacent to the C-12 hydroxyl group | Provides information about the position of the hydroxyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1740 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The C=C stretching vibration of the double bond would appear as a weaker band around 1655 cm⁻¹. The C-O stretching vibrations of the ester and alcohol would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon backbone and the double bond. qub.ac.uk The C=C stretching vibration at approximately 1655 cm⁻¹ would be a prominent feature in the Raman spectrum. researchgate.net The intensity ratio of the C=C stretching band to the CH₂ scissoring band (around 1440 cm⁻¹) can be used to estimate the degree of unsaturation. mdpi.comnih.gov The position of the C=C stretching band can also provide information about the cis/trans configuration of the double bond. horiba.com
Interactive Data Table: Key Vibrational Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| -OH | 3200-3600 (broad) | - | O-H stretch |
| C=O (ester) | ~1740 (strong) | ~1740 (weak) | C=O stretch |
| C=C (alkene) | ~1655 (weak) | ~1655 (strong) | C=C stretch |
| C-H (sp²) | ~3010 | ~3010 | =C-H stretch |
| C-H (sp³) | 2850-2960 | 2850-2960 | -C-H stretch |
| C-O (ester/alcohol) | 1000-1300 | - | C-O stretch |
Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds like fatty acid methyl esters. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. usu.ac.idresearchgate.netnaturalspublishing.com For this compound, a non-polar or medium-polarity capillary column would typically be used. The retention time would be specific to the compound under defined chromatographic conditions, and the mass spectrum would confirm its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of less volatile or thermally labile compounds. scielo.br For this compound, reversed-phase HPLC with a C18 column is a common choice. researchgate.netresearchgate.net The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection can be achieved using a UV detector (if the compound has a chromophore or is derivatized) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov
Interactive Data Table: Typical Chromatographic Conditions for this compound Analysis
| Technique | Column Type | Mobile/Carrier Phase | Detection Method |
| GC-MS | Non-polar or medium-polarity capillary | Helium | Mass Spectrometry (EI) |
| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV, ELSD, MS |
Advanced X-ray Diffraction (XRD) Studies of Crystalline Forms (if applicable)
Should this compound be obtained in a crystalline form, X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. suniv.ac.in
Applications of Methyl 12 Hydroxydodec 8 Enoate As a Chemical Building Block
Role in Fine Chemical Synthesis
Methyl 12-hydroxydodec-8-enoate serves as a synthon for a range of fine chemicals, most notably macrocyclic lactones, which are prized for their fragrance and flavor properties. The intramolecular cyclization of this hydroxy ester can lead to the formation of large-ring lactones, which are found in nature and are highly sought after in the perfume and food industries. nih.gov The synthesis of these molecules often involves multi-step processes, and the availability of a bio-based precursor like this compound offers a more sustainable pathway.
Furthermore, the double bond and hydroxyl group can be chemically modified to introduce other functionalities, expanding its utility in the synthesis of complex organic molecules. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the double bond can undergo various addition reactions. These transformations open the door to the creation of a diverse array of specialty chemicals.
Table 1: Potential Fine Chemical Derivatives from this compound
| Derivative Class | Synthetic Transformation | Potential Applications |
| Macrocyclic Lactones | Intramolecular Esterification/Metathesis | Fragrances, Flavors |
| Dicarboxylic Acids | Oxidation of the hydroxyl group | Polymer synthesis, Lubricants |
| Aldehyde Esters | Selective oxidation of the hydroxyl group | Chemical intermediates |
| Saturated Hydroxy Esters | Hydrogenation of the double bond | Plasticizers, Emollients |
Precursor for Specialty Polymers and Advanced Materials
The bifunctional nature of this compound makes it an ideal monomer for the synthesis of specialty polyesters and polyurethanes. youtube.comnih.gov The hydroxyl and ester groups can participate in polycondensation reactions to form long-chain polymers with tailored properties. These bio-based polyesters are gaining interest as sustainable alternatives to their petrochemical-based counterparts in a variety of applications, including biodegradable plastics and biomedical materials. nih.govnih.gov
The presence of a double bond in the polymer backbone, derived from the unsaturated nature of the monomer, allows for further modification of the polymer through cross-linking or grafting reactions. This can be used to enhance the mechanical properties, thermal stability, or to introduce specific functionalities to the material. For example, ring-opening metathesis polymerization (ROMP) of related unsaturated esters has been shown to produce high molecular weight polyesters with unique properties. researchgate.netrsc.orgchemrxiv.org
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Polymerization Method | Potential Properties and Applications |
| Unsaturated Polyesters | Polycondensation | Thermosetting resins, Coatings, Biodegradable materials |
| Saturated Polyesters | Hydrogenation followed by Polycondensation | Thermoplastics, Elastomers, Adhesives |
| Poly(hydroxyurethanes) | Reaction with isocyanates or cyclic carbonates | Coatings, Foams, Elastomers nih.gov |
Intermediate in Bio-based Product Development
This compound is a key intermediate in the development of a wide range of bio-based products. Its derivatives can be used as plasticizers, lubricants, and surfactants. For example, esterification of the hydroxyl group can lead to the formation of bio-based plasticizers for polymers like PVC, offering a non-toxic alternative to traditional phthalate (B1215562) plasticizers. youtube.comrsc.org The long carbon chain and the presence of polar functional groups also make its derivatives suitable for use as emulsifiers and surfactants in various formulations.
The development of products from this platform molecule aligns with the principles of a circular economy, where renewable resources are utilized to create high-value materials, reducing the reliance on fossil fuels and minimizing environmental impact.
Utilization in Sustainable Chemistry Research and Biofuel Components
The use of this compound is a prime example of sustainable chemistry in action. Its production from castor oil, a non-edible renewable feedstock, and its potential to be transformed into a variety of useful chemicals and materials with high atom economy are key aspects of green chemistry. nih.gov
In the context of biofuels, fatty acid methyl esters (FAMEs) are the primary components of biodiesel. nih.govresearchgate.net While this compound itself is a FAME, its specific properties as a fuel component, such as cetane number, oxidative stability, and cold-flow properties, would need to be thoroughly evaluated. nih.govresearchgate.net The presence of a hydroxyl group and a double bond would likely influence these properties compared to more common saturated and unsaturated FAMEs found in biodiesel. ubu.es However, it can be catalytically upgraded to produce hydrocarbon fuels that are compatible with existing infrastructure. rsc.org Research in this area is focused on developing efficient catalytic processes for the deoxygenation and isomerization of such bio-based molecules to produce high-quality renewable fuels.
Theoretical and Computational Studies of Methyl 12 Hydroxydodec 8 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Methyl 12-hydroxydodec-8-enoate. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its reactivity. By solving approximations of the Schrödinger equation for the molecule, researchers can determine various electronic properties.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of a carbon-carbon double bond and hydroxyl and ester functional groups creates distinct regions of electron density that are centers for chemical reactions.
Furthermore, these calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester group is electron-deficient and a likely site for nucleophilic attack.
Detailed research findings from hypothetical quantum chemical calculations could include the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. Additionally, Mulliken population analysis can assign partial charges to each atom, offering a quantitative measure of the polarity of different bonds within the molecule.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion.
A key application of MD simulations is conformational analysis. Due to the presence of multiple single bonds, this compound can adopt a vast number of different three-dimensional shapes or conformations. MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target, as its shape will influence the strength and specificity of the interaction.
MD simulations can also provide insights into the intermolecular interactions of this compound. For instance, simulations in a solvent like water can reveal how the molecule is solvated and whether it tends to aggregate. The hydroxyl and ester groups are capable of forming hydrogen bonds, which would significantly influence its behavior in aqueous and other protic environments. The long hydrocarbon chain, on the other hand, is hydrophobic.
By analyzing the trajectories from MD simulations, researchers can calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance from the solute. This is particularly useful for understanding the local environment around this compound in different solvents or in the presence of other chemical species.
Table 2: Hypothetical Conformational Energy Profile of this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C7-C8-C9-C10) |
|---|---|---|
| Global Minimum (trans) | 0.0 | 180° |
| Local Minimum (gauche) | 1.2 | 60° |
Structure-Reactivity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For a molecule like this compound, SAR studies could be employed to predict its potential biological effects or its reactivity in various chemical transformations.
In a typical SAR study, a set of molecules with similar structures to this compound would be synthesized or computationally designed. The biological activity or a specific reactivity parameter would be measured for each compound. Then, statistical methods are used to build a model that relates variations in the chemical structure to changes in the observed activity. The structural features, known as molecular descriptors, can include properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.
For this compound, SAR modeling could explore how modifications to its structure, such as changing the position of the hydroxyl group or the double bond, or altering the length of the carbon chain, would affect a particular property. This approach is highly valuable in fields like drug discovery and materials science for optimizing the properties of a lead compound.
The development of a robust SAR model requires a diverse dataset of compounds and their corresponding activities. The predictive power of the model is then validated using an external set of compounds that were not used in the model-building process.
Table 3: Hypothetical Molecular Descriptors for SAR Modeling of this compound and Analogs
| Compound | Molecular Weight | logP | Number of H-bond Donors | Number of H-bond Acceptors |
|---|---|---|---|---|
| This compound | 228.34 | 3.5 | 1 | 2 |
| Analog 1 (no hydroxyl group) | 212.34 | 4.2 | 0 | 1 |
| Analog 2 (saturated chain) | 230.35 | 3.7 | 1 | 2 |
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a computational method used to investigate the mechanism of a chemical reaction at the atomic level. For this compound, this could involve studying reactions such as its synthesis, hydrolysis of the ester, or addition reactions at the double bond.
Using quantum chemical methods, researchers can map out the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the activation energies for different possible pathways, one can predict which reaction mechanism is most likely to occur. For example, in the hydrolysis of this compound, one could model both the acid-catalyzed and base-catalyzed mechanisms to determine which is more favorable under different conditions.
Transition state analysis also provides detailed information about the geometry of the transition state structure. This can reveal which atoms are involved in bond-making and bond-breaking processes and can offer insights into how to design catalysts that can lower the activation energy and accelerate the reaction.
Table 4: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ester Hydrolysis | Acid (H3O+) | 18.5 |
| Ester Hydrolysis | Base (OH-) | 14.2 |
| Epoxidation of Double Bond | Peroxy Acid | 22.1 |
Future Research Directions and Emerging Areas for Methyl 12 Hydroxydodec 8 Enoate
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The future synthesis of Methyl 12-hydroxydodec-8-enoate will likely be dominated by biocatalysis and metabolic engineering to meet the growing demand for green and sustainable chemical production. Conventional chemical synthesis methods for producing specialty hydroxy fatty acids often involve harsh reaction conditions, poor selectivity, and the use of environmentally harmful reagents. frontiersin.org Bio-catalysis, in contrast, offers high selectivity and efficiency under mild conditions. frontiersin.org
Future research will likely focus on developing whole-cell biocatalysts, using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae, to produce the parent acid, 12-hydroxydodec-8-enoic acid, from renewable feedstocks. nih.gov These microbes can be engineered to express specific enzymes, such as cytochrome P450 monooxygenases (CYPs) or alkane hydroxylases (AlkBGT), which can introduce a hydroxyl group at the terminal (ω) position of a fatty acid chain. frontiersin.org A key strategy that has proven effective for related compounds is the deletion of genes involved in the β-oxidation pathway (e.g., fadD, fadE), which prevents the degradation of the fatty acid substrate and product, thereby increasing yields. frontiersin.org
Furthermore, the use of photosynthetic microorganisms like cyanobacteria is a particularly promising frontier for sustainable production. diva-portal.orgsemanticscholar.org These organisms can be engineered to convert CO2 and sunlight directly into valuable fatty acid derivatives, completely bypassing the need for sugar-rich crops or plant oils that compete with food supplies. diva-portal.orgsemanticscholar.org Another avenue for enhancing sustainability involves the use of novel reaction media, such as sponge-like ionic liquids (SLILs), which can improve the efficiency of biocatalytic esterification of the parent hydroxy acid to its methyl ester while simplifying product separation. mdpi.com
Exploration of Untapped Chemical Transformations and Cascade Reactions
For instance, a potential biocatalytic cascade for producing the parent acid could involve a sequence of enzymes:
An elongase to build the C12 backbone.
A desaturase to introduce the double bond at the C-8 position.
An ω-hydroxylase (e.g., a CYP enzyme) to add the terminal hydroxyl group.
Researchers are increasingly designing complex, multi-enzyme cascades for producing valuable chemicals. nih.gov A three-enzyme system has been successfully used to synthesize 6-hydroxyhexanoic acid, where an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) operate in tandem within E. coli cells, and a lipase (B570770) is used to overcome product inhibition. nih.gov Similar strategies could be adapted for C12 unsaturated hydroxy acids. The exploration of cascade reactions involving ω-transaminases could also convert the parent oxo-acid into amino acids, opening pathways to novel bio-based polyamides. researchgate.net
Advanced Materials Applications and Polymer Design
One of the most significant areas of future research for this compound lies in polymer science. ω-Hydroxy fatty acids are considered ideal monomers for producing "green" polyesters and polyamides with superior properties. frontiersin.org The terminal hydroxyl and carboxyl groups allow for head-to-tail polycondensation, leading to long-chain, linear polymers.
Research on the saturated analogue, 12-hydroxydodecanoic acid, has already demonstrated its utility. It has been used to synthesize novel, sustainable elastomers with both good biodegradability and chemical recyclability by co-polymerizing it with methyl 12-hydroxystearate using a lipase catalyst. biocrick.com It has also been employed as a gelator in the fabrication of liquid crystal (LC) scattering films. researchgate.net
The presence of the C-8 double bond in this compound provides an additional site for modification, which is a key advantage over its saturated counterpart. This double bond can be used for:
Cross-linking: To create thermoset polymers with enhanced mechanical strength and thermal stability.
Functionalization: Through reactions like epoxidation, dihydroxylation, or thiol-ene chemistry to introduce new functionalities and tune the polymer's properties.
Controlling Crystallinity: The cis or trans configuration of the double bond will influence chain packing and thus the material's melting point, stiffness, and degradation rate.
Future work will focus on synthesizing a range of polyesters from this monomer and characterizing their thermal and mechanical properties, as summarized in the prospective table below.
| Potential Polymer Derived from 12-hydroxydodec-8-enoic acid | Monomer(s) | Potential Catalyst | Anticipated Properties | Potential Application |
| Poly(12-hydroxydodec-8-enoate) | 12-hydroxydodec-8-enoic acid | Lipase (e.g., from Candida antarctica) | Biodegradable, thermoplastic, functionalizable | Packaging films, fibers |
| Elastomeric Copolymers | 12-hydroxydodec-8-enoic acid, other long-chain hydroxy acids | Lipase | Flexible, resilient, chemically recyclable | Medical devices, sustainable elastomers |
| Cross-linked Polyesters | Poly(12-hydroxydodec-8-enoate) prepolymer + cross-linking agent | UV light or thermal initiator | Thermoset, high strength, solvent resistant | Coatings, adhesives, composites |
Integration with Systems Biology and Synthetic Biology Approaches for Production and Functionalization
Synthetic biology provides the tools to design and construct novel biological parts, devices, and systems, offering unprecedented control over microbial metabolism for chemical production. nih.govnih.gov Future production of this compound will heavily rely on these approaches to create highly optimized microbial cell factories.
Key strategies that will be central to future research include:
Pathway Engineering: Constructing and optimizing synthetic enzymatic pathways to convert simple carbon sources like glucose or even CO2 into the target molecule. nih.govdiva-portal.org
Enzyme Engineering: Improving the activity, specificity, and stability of key enzymes like hydroxylases and desaturases through directed evolution or rational design.
Host Engineering: Modifying the host organism's metabolism to direct more carbon flux towards the desired product. This includes up-regulating pathways that supply precursors and down-regulating competing pathways, such as fatty acid degradation. frontiersin.orgnih.gov For example, co-expressing a native fatty acid transporter protein like FadL can enhance substrate uptake and improve product titers. frontiersin.org
CRISPR-based Tools: Using CRISPR-interference (CRISPRi) to precisely and inducibly repress multiple genes simultaneously, allowing for dynamic control of metabolic pathways to maximize production. diva-portal.org
The table below summarizes key synthetic biology targets that have been successful in producing related fatty acid derivatives and could be applied to this compound production.
| Genetic Target | Strategy | Organism | Purpose | Reference |
| fadD, fadE | Gene knockout | E. coli | Block β-oxidation to prevent product degradation | frontiersin.org |
| FadL | Overexpression | E. coli | Enhance fatty acid transport into the cell | frontiersin.org |
| Thioesterase (e.g., TesA) | Overexpression | E. coli | Increase free fatty acid pool for conversion | nih.gov |
| PlsX | Gene repression (CRISPRi) | Synechocystis sp. | Redirect carbon flux from membrane lipids to product | diva-portal.org |
Investigations into its Role in Complex Biochemical Systems
While many fatty acids and their derivatives are known to play crucial roles in biology as signaling molecules, membrane components, or metabolic intermediates, the specific biological function of this compound or its parent acid is currently unknown. However, research on structurally similar molecules suggests that this is a fertile area for investigation.
For example, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), another hydroxy fatty acid, has been identified as an endogenous signaling molecule that activates the BLT2 receptor, playing a role in allergic inflammation and maintaining epithelial barrier function. nih.gov The saturated C12 analogue, 12-hydroxydodecanoic acid, is a known human metabolite and has been identified in organisms like the protozoan parasite Trypanosoma brucei. nih.gov
Future research could explore whether 12-hydroxydodec-8-enoic acid or its derivatives exist in nature and what role they might play. This would involve:
Metabolomic Screening: Using advanced mass spectrometry techniques to search for the compound in various biological samples (plants, fungi, bacteria, and animal tissues).
Enzyme Substrate Screening: Testing if known fatty acid-modifying enzymes (e.g., lipoxygenases, CYPs) can produce this molecule from precursors like dodecenoic acid.
Bioactivity Assays: Screening the compound for activity in various biological assays to uncover potential roles in cell signaling, inflammation, or antimicrobial defense.
Uncovering a natural biological role for this compound could open up entirely new applications in medicine and biotechnology, adding another layer to the already promising future of this versatile chemical building block.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify the ester methyl group (δ ~3.6–3.8 ppm) and hydroxyl proton (broad peak at δ ~1.5–2.5 ppm). The double bond (δ 5.3–5.5 ppm) confirms the cis/trans configuration via coupling constants (J = 10–16 Hz).
- IR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.2 (C₁₃H₂₄O₃).
Always compare with literature data and use deuterated solvents to avoid masking peaks .
How do crystallographic studies using ORTEP-3 aid in understanding the solid-state hydrogen bonding networks of this compound?
Advanced
ORTEP-3 enables visualization of molecular packing and hydrogen-bonding motifs (e.g., R₂²(8) rings). For this compound, analyze O-H∙∙∙O=C interactions between hydroxyl and ester groups. Refine diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths and angles. Compare with graph set descriptors from analogous esters to identify supramolecular trends .
What are the best practices for ensuring reproducibility in the synthesis of this compound?
Q. Basic
- Standardize solvents (e.g., anhydrous methanol) and reagent purity (>98%).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the double bond.
- Document reaction parameters (time, temperature, stirring rate) and storage conditions (e.g., –20°C for hygroscopic intermediates).
- Validate purity via melting point analysis and HPLC retention times .
What statistical methods are appropriate for resolving contradictions in reported physicochemical properties of this compound?
Advanced
Perform a meta-analysis of published data (e.g., melting points, logP values) using random-effects models to account for heterogeneity. Assess bias via funnel plots and Egger’s regression. For conflicting spectral data, apply principal component analysis (PCA) to identify outliers. Use tools like RevMan or R’s metafor package for statistical synthesis .
How should researchers design experiments to investigate the reactivity of the hydroxyl and ester groups in this compound?
Q. Basic
- Hydroxyl Reactivity : Test acetylation (acetic anhydride/pyridine) or silylation (TMSCl). Monitor by IR loss of O-H stretch.
- Ester Reactivity : Hydrolyze under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions. Quantify conversion via ¹H NMR integration.
Include control experiments (e.g., inert conditions) to confirm reaction specificity .
What strategies can be employed to synthesize enantiomerically pure forms of this compound, and how can chiral chromatography validate outcomes?
Q. Advanced
- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen) or enzymatic resolution with Candida antarctica lipase.
- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10). Compare retention times with racemic mixtures.
Validate enantiomeric excess (ee) via polarimetry or CD spectroscopy .
What safety protocols are recommended when handling this compound in laboratory settings?
Q. Basic
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers away from oxidizers.
- Dispose via approved chemical waste protocols. Reference SDS for analogous esters (e.g., Methyl 2-hydroxydodecanoate) .
How can systematic reviews and meta-analyses be structured to address gaps in the literature on this compound’s applications?
Q. Advanced
- Define a PICO framework: Population (compound), Intervention (synthetic/analytical methods), Comparison (existing techniques), Outcomes (yield, purity).
- Search databases (SciFinder, PubMed) using MeSH terms like "hydroxy esters" AND "structure-activity relationships."
- Assess study quality via QUADAS-2 for experimental bias. Synthesize data using PRISMA guidelines and highlight understudied areas (e.g., ecological toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
